

Application Notes and Protocols: Measuring the Impact of Veverimer on Gut Microbiota

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Compound of Interest

Compound Name: **Veverimer**

Cat. No.: **B611672**

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These application notes provide a comprehensive guide for investigating the effects of **Veverimer**, a non-absorbed, hydrochloric acid-binding polymer, on the human gut microbiota. The protocols outlined below are designed to enable researchers to assess changes in microbial composition and metabolic function associated with **Veverimer** administration.

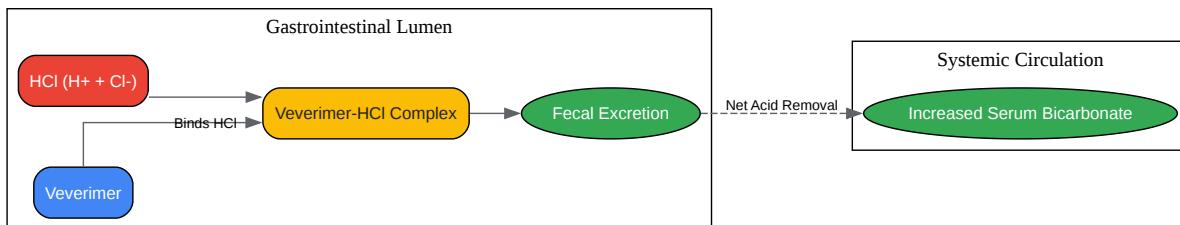
Introduction

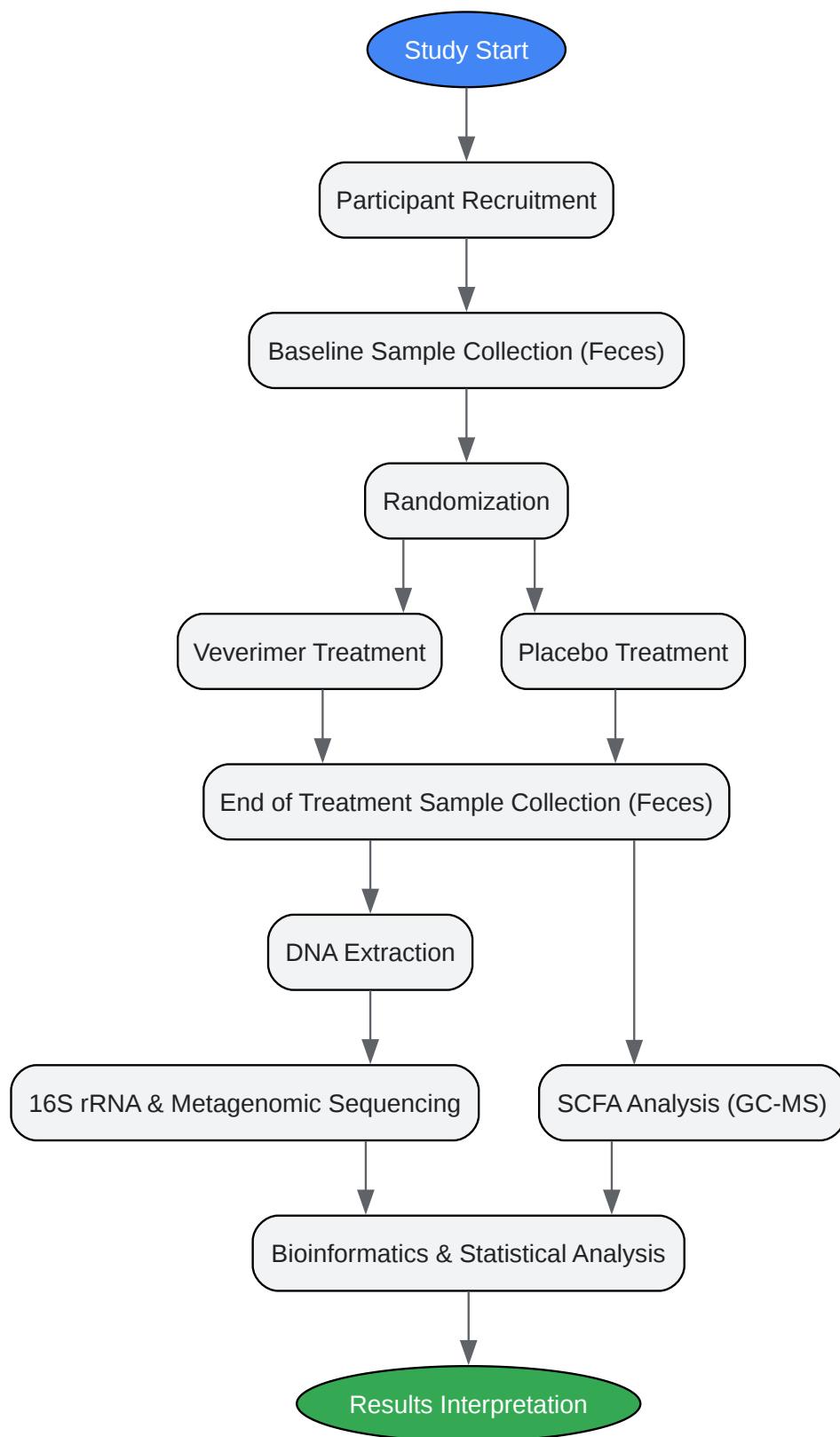
Veverimer is an investigational drug developed for the treatment of metabolic acidosis, particularly in patients with chronic kidney disease (CKD).^{[1][2][3]} It is a high-capacity, selective, non-absorbed polymer that binds hydrochloric acid (HCl) in the gastrointestinal (GI) tract.^{[1][2]} This action results in the net removal of acid from the body and a subsequent increase in serum bicarbonate levels.^{[1][2][4]} Given that **Veverimer** acts locally within the GI tract and is not absorbed, its potential interactions with the gut microbiota are of significant interest.^{[1][2]} Alterations in the gut luminal environment, such as changes in pH, could theoretically influence the composition and metabolic activity of the gut microbiome. Understanding these potential effects is crucial for a comprehensive safety and efficacy profile of the drug.

This document provides detailed protocols for a proposed study to measure the impact of **Veverimer** on the gut microbiota, including methods for 16S rRNA gene sequencing, shotgun metagenomic sequencing, and short-chain fatty acid (SCFA) analysis.

Veverimer's Mechanism of Action

Veverimer is a non-absorbed, spherical, amine-functionalized polymer that is administered orally.^{[1][2]} In the acidic environment of the stomach and upper small intestine, the amine groups on the polymer become protonated, binding hydrogen ions. To maintain electrical neutrality, the polymer then binds chloride ions, effectively removing HCl from the GI lumen.^[1] ^[2] The polymer, along with the bound HCl, is then excreted in the feces.^{[1][2]} This process leads to a net loss of acid from the body, which helps to correct metabolic acidosis.



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